molecular formula C23H21N3O3S B2920066 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 434294-12-9

3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2920066
CAS No.: 434294-12-9
M. Wt: 419.5
InChI Key: PDJKQWYGXBLCMK-UHFFFAOYSA-N
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Description

    Starting Materials: Furan-2-carboxylic acid or its derivatives.

    Reaction Conditions: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

  • Attachment of the Methoxyphenyl Group

      Starting Materials: 4-methoxyaniline.

      Reaction Conditions: Amide bond formation using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic synthesis

    • Formation of the Thieno[2,3-b]quinoline Core

        Starting Materials: 2-aminothiophene and a suitable aldehyde.

        Reaction Conditions: Cyclization reactions often involve acidic or basic catalysts under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

        Products: Oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

        Products: Reduction of the carboxamide group to an amine.

    • Substitution

        Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

        Products: Substituted derivatives with halogen atoms at specific positions on the aromatic rings.

    Common Reagents and Conditions

      Oxidation: KMnO₄ in acidic or neutral medium.

      Reduction: LiAlH₄ in dry ether.

      Substitution: NBS in the presence of light or radical initiators.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

    Biology

    Biologically, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.

    Medicine

    In medicine, derivatives of this compound could be explored for their potential as drug candidates. The presence of the furan and methoxyphenyl groups suggests possible interactions with biological targets, which could be harnessed for therapeutic purposes.

    Industry

    Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

    Mechanism of Action

    The mechanism of action of 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, the amino group could form hydrogen bonds with active site residues, while the aromatic rings could engage in π-π interactions with aromatic amino acids.

    Comparison with Similar Compounds

    Similar Compounds

      3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide: Lacks the methoxyphenyl group, which may reduce its biological activity.

      4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: Lacks the amino group, potentially altering its reactivity and interaction with biological targets.

    Uniqueness

    The unique combination of functional groups in 3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide provides a distinct profile of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

    Properties

    IUPAC Name

    3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H21N3O3S/c1-28-14-10-8-13(9-11-14)25-22(27)21-20(24)19-18(17-7-4-12-29-17)15-5-2-3-6-16(15)26-23(19)30-21/h4,7-12H,2-3,5-6,24H2,1H3,(H,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PDJKQWYGXBLCMK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H21N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    419.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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